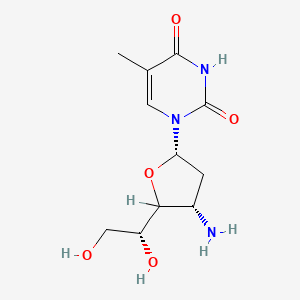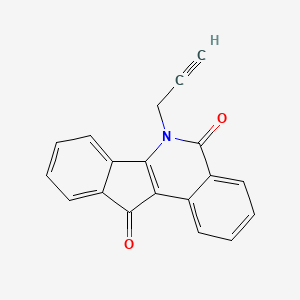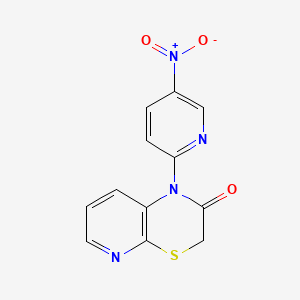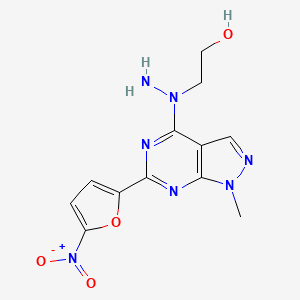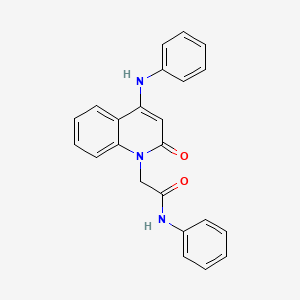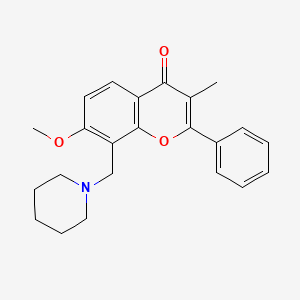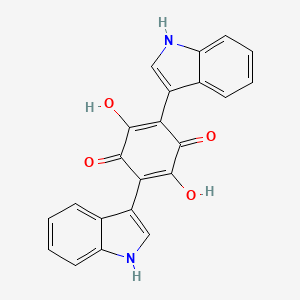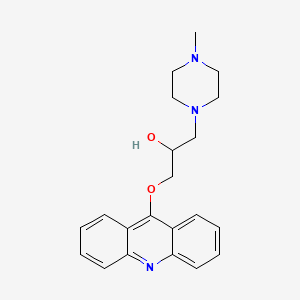
alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol typically involves a multi-step process. One common method includes the reaction of 9-acridinyl chloride with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce reduced acridine compounds .
Applications De Recherche Scientifique
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging applications.
Mécanisme D'action
The mechanism of action of alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and antimicrobial properties.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Investigated for its anticancer activity.
Uniqueness
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol is unique due to its specific molecular structure, which allows for effective DNA intercalation and topoisomerase inhibition. This makes it a promising candidate for further research and development in the field of medicinal chemistry .
Propriétés
Numéro CAS |
113105-89-8 |
|---|---|
Formule moléculaire |
C21H25N3O2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-acridin-9-yloxy-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H25N3O2/c1-23-10-12-24(13-11-23)14-16(25)15-26-21-17-6-2-4-8-19(17)22-20-9-5-3-7-18(20)21/h2-9,16,25H,10-15H2,1H3 |
Clé InChI |
WDRFSSXMFZWUNJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
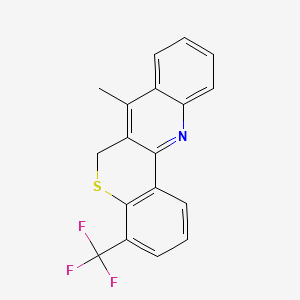
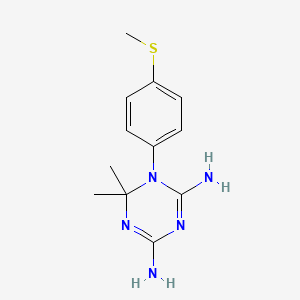
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
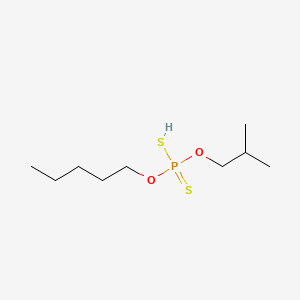
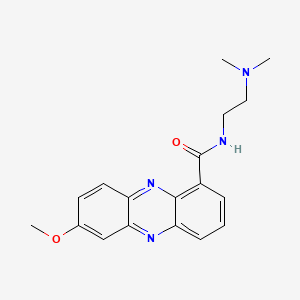
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
